1-Chlorotriacontane

Physical Chemistry Thermal Analysis Material Science

Choose 1-Chlorotriacontane for its unique C30 chain-length position. Unlike C18/C22 analogs, its 66°C mp and toluene solubility enable homogeneous nucleophilic substitutions and crystalline SAMs for coatings and organic electronics. This ≥85% GC purity compound is a reliable GC-MS marker and DSC calibration standard. Substituting with generic long-chain alkyl chlorides risks irreproducible phase behavior. For publication-ready reproducibility, select 1-Chlorotriacontane.

Molecular Formula C30H61Cl
Molecular Weight 457.3 g/mol
CAS No. 62016-82-4
Cat. No. B1591130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorotriacontane
CAS62016-82-4
Molecular FormulaC30H61Cl
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl
InChIInChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3
InChIKeyNSPRLRIWTSAZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorotriacontane (CAS 62016-82-4) Procurement Guide: C30 Alkyl Chloride for Long-Chain Research and Industrial Synthesis


1-Chlorotriacontane is a primary long-chain alkyl chloride with the molecular formula C₃₀H₆₁Cl and a molecular weight of 457.27 g/mol . At ambient temperature (20°C), it exists as a white to almost white crystalline powder . Its physical properties—specifically a melting point of 66°C and solubility in toluene—are well-documented across multiple vendor technical datasheets . As a C30 monofunctional alkyl chloride, it occupies a distinct position within the homologous series of 1-chloroalkanes, bridging the gap between shorter-chain analogs (C18–C28) and even higher molecular weight waxes. This compound serves as a model substrate for studying the physicochemical behavior of ultra-long-chain alkanes and their derivatives, and as a synthetic intermediate for introducing the triacontyl moiety .

Why Substituting 1-Chlorotriacontane with Other Long-Chain Alkyl Chlorides Jeopardizes Experimental Reproducibility and Process Consistency


Generic substitution of 1-chlorotriacontane with seemingly similar long-chain alkyl chlorides (e.g., C18, C22, or C28 analogs) is highly inadvisable due to a pronounced chain-length dependence of key physicochemical parameters. As evidenced in the quantitative comparisons below, the melting point, a critical factor influencing handling, formulation, and phase behavior, exhibits a systematic increase of approximately +2.3°C per additional carbon atom across the C18 to C30 range [1]. Furthermore, solubility profiles differ significantly, with 1-chlorotriacontane demonstrating robust solubility in toluene , whereas shorter analogs like 1-chlorodocosane are more readily soluble in benzene . Such deviations in melting behavior and solvent compatibility can directly translate to altered reaction kinetics, phase separation in composite materials, and irreproducible outcomes in physicochemical studies.

1-Chlorotriacontane (62016-82-4) Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Chain-Length-Dependent Melting Point: A Quantitative Criterion for Phase Behavior and Handling

The melting point of 1-chlorotriacontane (C30) is precisely 66°C . This value is significantly higher than that of its shorter-chain homologs, following a clear linear trend. For comparison, 1-chlorooctadecane (C18) melts between 20–23°C , 1-chloroeicosane (C20) at 31°C , and 1-chlorodocosane (C22) at 41°C . This represents an average increase of approximately +2.3°C per additional methylene (–CH₂–) unit. Consequently, 1-chlorotriacontane is a solid at typical ambient laboratory temperatures (20–25°C), whereas the C18 analog is a liquid, necessitating different storage, handling, and formulation protocols.

Physical Chemistry Thermal Analysis Material Science

Purity Specification and Analytical Characterization for Reproducible Research Outcomes

Commercial 1-chlorotriacontane is typically supplied with a minimum purity of 85.0% as determined by gas chromatography (GC) . While high-purity grades (≥98%) are available for shorter-chain analogs such as 1-chlorodocosane (C22) , the 85% GC purity specification for 1-chlorotriacontane reflects the increased synthetic and purification challenges associated with its longer C30 backbone. This specification is consistent across major global suppliers , and the compound is further characterized by its melting point range of 64.0–67.0°C, which serves as a secondary identity and purity indicator . For applications where trace impurities could influence results, researchers should consider this defined purity threshold as a key procurement parameter.

Analytical Chemistry Quality Control Organic Synthesis

Solubility Profile: Toluene as a Preferred Solvent for C30 Alkyl Chloride Processing

1-Chlorotriacontane exhibits distinct solubility behavior compared to its shorter-chain homologs. Vendor technical data confirm its solubility in toluene , a common aromatic solvent. In contrast, 1-chlorodocosane (C22) is noted for its solubility in benzene . This subtle shift in solvent preference from benzene (C22) to toluene (C30) may reflect the increasing hydrophobic character of the longer alkyl chain, which favors less polar or slightly larger aromatic solvents. Furthermore, 1-chlorotriacontane is insoluble in water [1], a property shared across the 1-chloroalkane series, but its high calculated LogP of 16.38 quantitatively underscores its extreme hydrophobicity, which is approximately 5 orders of magnitude greater than that of 1-chlorooctadecane (estimated LogP ≈ 10.7).

Solubility Formulation Science Synthetic Chemistry

Thermal Stability and Decomposition Considerations for High-Temperature Applications

While 1-chlorotriacontane exhibits a high boiling point of approximately 460.7 ± 8.0 °C at 760 mmHg , its thermal stability profile differs from that of the parent alkane, triacontane. Safety data sheets caution that 1-chlorotriacontane may decompose upon combustion or under high temperatures to generate poisonous fumes, including hydrogen chloride gas . In contrast, triacontane (C30H62) is not classified with this specific decomposition hazard under similar conditions . This distinction is critical for processes involving heating, distillation, or accidental fire scenarios, necessitating appropriate engineering controls and personal protective equipment when handling the chlorinated derivative.

Thermal Stability Process Safety Material Degradation

Cost-Effectiveness and Supply Chain Considerations for C30 Alkyl Chloride Procurement

The commercial availability and pricing of 1-chlorotriacontane reflect its specialized nature as a C30 long-chain alkyl chloride. As of the latest vendor listings, a 100 mg quantity is priced at approximately $158.00 USD . For comparison, 1-chlorodocosane (C22) is available at roughly $85.00 USD for 5 g , representing a cost per gram that is approximately two orders of magnitude lower ($17/g for C22 vs. an extrapolated ~$1,580/g for C30). This significant price premium is consistent with the increased synthetic complexity and lower production volumes associated with ultra-long-chain alkyl chlorides. Furthermore, 1-chlorotriacontane may require lead times of up to 8–12 weeks for certain package sizes , a factor that must be integrated into research project timelines.

Procurement Economics Supply Chain Research Budgeting

Optimal Research and Industrial Applications for 1-Chlorotriacontane (CAS 62016-82-4) Based on Quantitative Evidence


Synthesis of Ultra-Long-Chain Functional Materials and Self-Assembled Monolayers (SAMs)

The high melting point (66°C) and extreme hydrophobicity (LogP 16.38) of 1-chlorotriacontane make it an ideal precursor for creating densely packed, highly ordered self-assembled monolayers on surfaces . Its C30 chain provides a thicker, more crystalline organic layer compared to C18 or C22 analogs, which can enhance barrier properties in coatings or tune the dielectric constant in organic electronic devices. The defined solubility in toluene facilitates solution-based deposition methods such as spin-coating or dip-coating.

Reference Standard for Chromatographic and Mass Spectrometric Analysis of Long-Chain Hydrocarbons

With a molecular weight of 457.27 g/mol and a GC purity specification of ≥85.0%, 1-chlorotriacontane serves as a valuable retention time marker and calibration standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [1]. Its distinct mass spectral pattern (exact mass 456.44618) aids in the identification and quantification of long-chain alkyl chlorides and related compounds in complex environmental or biological matrices, where shorter-chain analogs may co-elute with other matrix components.

Model Substrate for Investigating Chain-Length-Dependent Physicochemical Phenomena

The systematic variation in melting point across the 1-chloroalkane series, from 20–23°C (C18) to 66°C (C30) [2], positions 1-chlorotriacontane as a critical data point for fundamental studies of phase transitions, crystal packing, and thermal behavior in long-chain organic molecules. Its well-defined melting point of 66°C provides a robust benchmark for validating computational models of alkane chain interactions and for calibrating differential scanning calorimetry (DSC) instruments.

Intermediate for the Preparation of Triacontyl-Functionalized Derivatives

As an electrophilic C30 building block, 1-chlorotriacontane can undergo nucleophilic substitution reactions to yield triacontyl ethers, esters, amines, and other derivatives . The availability of a defined commercial purity (85% GC) allows researchers to estimate yields and optimize reaction conditions. The toluene solubility is particularly advantageous for reactions with hydrophobic nucleophiles, enabling homogeneous reaction conditions that are not achievable with shorter-chain alkyl chlorides that may have different solvent preferences.

Technical Documentation Hub

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